what is 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid
what is 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid
An In-depth Technical Guide to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB)
Authored by a Senior Application Scientist
Introduction: A Molecule of Versatile Potential
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, commonly referred to in synthetic chemistry as HMPB Linker, is an aromatic compound that stands at the intersection of pharmaceutical research, biochemical synthesis, and material science.[1][2] Its unique structure, which marries a derivative of vanillyl alcohol with a butyric acid chain via a stable ether linkage, provides a fascinating platform for diverse applications.[1] The vanillyl moiety, characterized by its hydroxymethyl and methoxy groups on a phenolic ring, is a well-established pharmacophore known for influencing biological interactions and conferring antioxidant properties.[1][3] Concurrently, the butyric acid component is a biologically significant short-chain fatty acid, recognized for its role in cellular metabolism and as a modulator of gene expression through the inhibition of histone deacetylases (HDACs).[1][4]
This convergence of functionalities makes HMPB a subject of significant interest for drug development professionals and researchers. It is explored as a potential therapeutic agent in its own right for conditions related to inflammation and oxidative stress, as a potential prodrug for the targeted delivery of butyric acid, and as a critical tool in the solid-phase synthesis of complex peptides.[2][5][6][7] This guide provides a comprehensive technical overview of HMPB, from its chemical synthesis and characterization to its mechanistic actions and practical applications, offering field-proven insights for the scientific community.
Table 1: Core Chemical & Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | [8] |
| Common Synonyms | HMPB; HMPBA; HMPB Linker | [5][8][9] |
| CAS Number | 136849-75-7 | [5][8][9] |
| Molecular Formula | C₁₂H₁₆O₅ | [5][8][9] |
| Molecular Weight | 240.25 g/mol | [8][9] |
| Appearance | White to off-white powder or light yellow liquid | [1][5] |
| Melting Point | 80 - 90 °C | [5][10] |
| Purity (Typical) | ≥98% (HPLC) | [1][5] |
| Storage Conditions | Store tightly closed in a dry, ventilated place at 0 - 8 °C | [1][5][10] |
Synthesis and Characterization: A Self-Validating Approach
The synthesis of HMPB is a logical, multi-step process that can be designed to ensure high purity and verifiable identity. The most common and rational approach is a two-step procedure beginning with a Williamson ether synthesis, followed by saponification.
Causality in Synthetic Design
The choice of the Williamson ether synthesis is deliberate. This classic organic reaction is highly effective for forming the crucial ether bond by coupling a phenoxide (generated from the phenolic hydroxyl group of vanillyl alcohol) with an alkyl halide (an ester of 4-bromobutyric acid). Using an ester form of the butyric acid chain, such as ethyl 4-bromobutyrate, is critical for two reasons: 1) it prevents the acidic carboxylic acid from interfering with the basic conditions of the ether synthesis, and 2) it allows for a straightforward final deprotection step. The subsequent saponification (ester hydrolysis) with a strong base like sodium hydroxide is a robust and high-yielding reaction to liberate the desired terminal carboxylic acid.
Diagram 1: Proposed Synthetic Workflow for HMPB
Caption: A two-step synthesis of HMPB via etherification and subsequent ester hydrolysis.
Step-by-Step Synthetic Protocol
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Step 1: Synthesis of Ethyl 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoate.
-
To a solution of vanillyl alcohol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 4-bromobutyrate (1.2 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillyl alcohol is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
-
-
Step 2: Hydrolysis to HMPB.
-
Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of ~2-3 using 1M hydrochloric acid (HCl), which will precipitate the product.
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final HMPB product.
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Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized HMPB must be rigorously confirmed. This constitutes a self-validating system where orthogonal analytical techniques provide converging evidence.
Table 2: Analytical Specifications for HMPB
| Analysis Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Peaks corresponding to aromatic protons, methoxy group singlet, methylene protons of the butyric chain and hydroxymethyl group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Structural Confirmation | Carbons of the aromatic ring, methoxy group, butyric acid chain (including the carbonyl carbon), and hydroxymethyl group are observed at characteristic chemical shifts. |
| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (240.25). |
| HPLC | Purity Assessment | A single major peak indicating a purity of ≥98%. |
Core Applications & Mechanistic Insights
Pharmaceutical Development: A Dual-Action Candidate
HMPB's structure suggests it could function both as a direct bioactive agent and as a prodrug.
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Antioxidant and Anti-inflammatory Properties: The vanillyl moiety, with its electron-donating methoxy group and phenolic structure, suggests potential antioxidant activity.[1] Phenolic compounds are known to act as free radical scavengers, a mechanism crucial for mitigating oxidative stress that underlies many inflammatory conditions. This makes HMPB a candidate for development in anti-inflammatory therapies.[5]
-
Prodrug of Butyric Acid (HDAC Inhibition): Butyric acid is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histones, HDACs lead to chromatin compaction and transcriptional repression. Aberrant HDAC activity is linked to certain cancers.[4] Butyric acid's therapeutic use is limited by its poor pharmacokinetics. HMPB can be investigated as a prodrug, designed to be stable in circulation and release butyric acid upon metabolic cleavage, thereby delivering the active HDAC inhibitor to target tissues.
Diagram 2: Mechanism of HDAC Inhibition by Butyric Acid
Caption: Workflow showing HMPB as an acid-labile linker in SPPS for protected fragments.
Field-Proven Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol provides a self-validating system to quantify the antioxidant potential of HMPB.
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.
-
Reagents & Materials:
-
HMPB
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (Positive Control)
-
Methanol (Vehicle)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of HMPB in methanol (e.g., 10 mM). Create a series of dilutions (e.g., 5000, 2500, 1250, 625, 312.5 µM).
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
In a 96-well plate, add 100 µL of each HMPB dilution to triplicate wells.
-
Add 100 µL of the ascorbic acid dilutions to separate triplicate wells (Positive Control).
-
Add 100 µL of methanol to triplicate wells (Vehicle Control).
-
To all wells, add 100 µL of the 0.1 mM DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis & Validation:
-
Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.
-
Plot the % scavenging against the concentration of HMPB and ascorbic acid.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for both HMPB and the positive control. The protocol is validated by the robust dose-dependent activity of the ascorbic acid control.
-
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol uses a commercially available fluorometric assay kit to determine if HMPB or its potential metabolites can inhibit HDAC activity.
-
Principle: The assay uses an acetylated substrate that, when acted upon by HDACs, becomes deacetylated. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. An HDAC inhibitor will prevent this process, resulting in a lower fluorescence signal.
-
Reagents & Materials:
-
HDAC Fluorometric Assay Kit (containing substrate, developer, assay buffer)
-
HeLa Nuclear Extract (source of HDAC enzymes)
-
HMPB
-
Sodium Butyrate or Trichostatin A (Positive Control)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Step-by-Step Methodology:
-
Prepare a dilution series of HMPB in assay buffer.
-
Prepare a dilution series for the positive control (e.g., Sodium Butyrate).
-
To triplicate wells, add the assay buffer, HeLa nuclear extract, and the HMPB dilutions.
-
Add the positive control dilutions and a no-inhibitor control to separate wells.
-
Initiate the reaction by adding the acetylated substrate.
-
Incubate at 37 °C for 30-60 minutes.
-
Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis & Validation:
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value for HMPB and the positive control. The assay's validity is confirmed by the potent, dose-responsive inhibition observed with the Sodium Butyrate or Trichostatin A control.
-
Safety, Handling, and Storage
-
Hazard Identification: According to GHS classification, 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is flagged with warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [8]* Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage and Stability: The compound is chemically stable under standard ambient conditions. [1]For long-term preservation of purity, it should be stored in a tightly sealed container in a dry, refrigerated environment (0-8 °C). [1][5]Avoid exposure to moisture and strong heating. [1]
Conclusion and Future Outlook
4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is far more than a simple chemical intermediate. Its rationally designed structure imparts a multifaceted character, positioning it as a valuable tool for scientific advancement. For the medicinal chemist, it represents a promising scaffold for developing novel anti-inflammatory agents and an intriguing prodrug strategy for delivering butyric acid to combat epigenetic dysregulation in diseases like cancer. For the peptide chemist, it is an indispensable linker, enabling the sophisticated synthesis of protected peptide fragments.
Future research should focus on elucidating its in vivo metabolic fate to validate its prodrug potential, exploring its efficacy in animal models of inflammation and cancer, and further expanding its utility in the synthesis of novel biomaterials and conjugates. The continued exploration of this versatile molecule is poised to unlock new solutions in therapy and technology.
References
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4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | C12H16O5 | CID 4660281. PubChem. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of a Novel Phenolic Lipid for Use as Potential Lipophilic Antioxidant and as a Prodrug of Butyric Acid. ResearchGate. [Link]
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4-(3-Methoxyphenoxy)butyric acid. National Institutes of Health (NIH). [Link]
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Pharmaceutical applications of phenol esters ethers and carboxylic acid. Filo. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
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Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. PubMed. [Link]
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Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH). [Link]
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